1-Ethoxyaziridine-2-carboxamide

Description

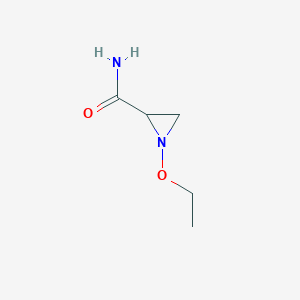

1-Ethoxyaziridine-2-carboxamide is a specialized aziridine derivative characterized by an ethoxy substituent (-OCH₂CH₃) and a carboxamide group (-CONH₂) attached to a strained three-membered aziridine ring. Aziridines are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis and pharmaceutical development . The ethoxy group likely enhances solubility and modulates electronic properties, influencing its reactivity and biological interactions.

Properties

Molecular Formula |

C5H10N2O2 |

|---|---|

Molecular Weight |

130.15 g/mol |

IUPAC Name |

1-ethoxyaziridine-2-carboxamide |

InChI |

InChI=1S/C5H10N2O2/c1-2-9-7-3-4(7)5(6)8/h4H,2-3H2,1H3,(H2,6,8) |

InChI Key |

JTOPVFPJNGCHBH-UHFFFAOYSA-N |

Canonical SMILES |

CCON1CC1C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(1-Phenylethyl)aziridine-2-carboxylate Esters

- Structural Differences : The phenylethyl group introduces steric bulk and aromaticity, contrasting with the smaller ethoxy group in 1-ethoxyaziridine-2-carboxamide.

- Synthetic Utility: N-(1-Phenylethyl)aziridine-2-carboxylates are employed in asymmetric synthesis for constructing chiral centers in alkaloids, amino acids, and sphingolipids . In contrast, this compound’s ethoxy group may favor nucleophilic ring-opening reactions due to reduced steric hindrance.

- Applications : Both compounds serve as chiral intermediates, but the phenylethyl derivative’s aromaticity may enhance binding to hydrophobic targets, whereas the ethoxy group could improve aqueous solubility for drug delivery .

2-Cyanoaziridine-1-carboxamide

- Functional Group Impact: The cyano (-CN) group in 2-cyanoaziridine-1-carboxamide increases electrophilicity, accelerating reactions like nucleophilic additions or cyclizations.

- Pharmaceutical Relevance: 2-Cyano derivatives are precursors to 4-imino-1,3-diazabicyclo[3.1.0]hexan-2-one, a scaffold with antimicrobial and anticancer activity . The ethoxy analog might exhibit distinct pharmacokinetic profiles due to differences in metabolic stability.

Thiazolidine-2-carboxylic Acid

- Ring Size and Reactivity: Thiazolidine (a five-membered ring with sulfur) exhibits lower ring strain than aziridine, reducing reactivity but improving stability.

- Biological Activity : Thiazolidines are explored for antioxidant and metal-chelating properties, whereas aziridine carboxamides are prioritized for targeted drug delivery due to their reactive rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.